Meta-Methyl vs. Para-Methyl Regioisomer Purity and Procurement Specification
The target compound (CAS 439094-73-2) is the 3-(3-methylphenyl) regioisomer, while the commercially available analog 1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone (CAS 439094-63-0) is the para-methyl regioisomer . Both are supplied at ≥95% purity (HPLC), but no head-to-head biological assay data exist in the public domain. The meta-substitution pattern introduces a distinct spatial orientation of the methyl group relative to the benzisoxazole plane, which is critical in target-binding pockets where shape complementarity is required [1]. Procurement must specify CAS 439094-73-2 to avoid inadvertent substitution with the para isomer, which is listed under the same molecular formula (C₁₆H₁₃NO₂, MW 251.28) but a different CAS registry number .
| Evidence Dimension | Regioisomeric identity and commercial purity specification |
|---|---|
| Target Compound Data | CAS 439094-73-2; 3-(3-methylphenyl) regioisomer; ≥95% purity (HPLC) |
| Comparator Or Baseline | CAS 439094-63-0; 3-(4-methylphenyl) regioisomer; ≥95–98% purity (HPLC) |
| Quantified Difference | Structural: meta-methyl vs. para-methyl substitution; no differential bioactivity data available. |
| Conditions | Compound identity confirmed by CAS number and IUPAC nomenclature; purity determined by HPLC as per vendor specification. |
Why This Matters
Regioisomer identity directly impacts SAR interpretation; selecting the wrong positional isomer yields false negatives or misassigned activity in screening cascades.
- [1] Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC, 2017. Discusses SAR impact of aryl substitution. View Source
